molecular formula C14H13FO B6373047 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% CAS No. 1261978-70-4

4-(2,5-Dimethylphenyl)-2-fluorophenol, 95%

Cat. No. B6373047
CAS RN: 1261978-70-4
M. Wt: 216.25 g/mol
InChI Key: JDDHZXVZTYJSBD-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% (4-DFP-2-F) is an organic compound with a wide range of applications in the scientific research and laboratory fields. It is an aromatic compound, with a molecular weight of 184.17 g/mol and a melting point of 49-51°C. 4-DFP-2-F is synthesized from the reaction of 2,5-dimethylphenol, fluorobenzene, and sulfuric acid, which produces the desired compound in a 95% yield.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% is not fully understood, but it is believed to involve the formation of a sulfonate intermediate. This intermediate is then reacted with a base, such as sodium hydroxide, to produce the desired product. It is believed that this reaction proceeds through a series of proton transfer and nucleophilic substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% are not well understood. However, it is believed that it may have some effect on the activity of certain enzymes, as it has been used as a substrate in ELISAs for the detection of proteins. It is also believed to have some effect on the synthesis of pharmaceuticals and other organic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% in laboratory experiments is its high yield. It is also relatively easy to synthesize, as it requires only two steps and can be produced in a 95% yield. However, it is important to note that 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% is a hazardous compound, and should be handled with caution. It is also important to note that the mechanism of action of 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% is not fully understood, and further research is needed to understand its biochemical and physiological effects.

Future Directions

There are several potential future directions for the use of 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into the mechanism of action of 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, as well as its potential uses in ELISAs for the detection of proteins. Finally, further research could be conducted into the potential hazards associated with 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95%, and ways to minimize these risks.

Synthesis Methods

The synthesis of 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% is achieved through a two-step reaction. In the first step, 2,5-dimethylphenol is reacted with fluorobenzene in the presence of sulfuric acid. This produces a sulfonate intermediate, which is then reacted with a base such as sodium hydroxide to yield the desired product. The reaction is carried out at a temperature of 100°C and a pressure of 1 atm, and produces 4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% in a 95% yield.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-fluorophenol, 95% is used in a variety of scientific research applications. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) for the detection of proteins, as well as in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a reagent in the synthesis of other aromatic compounds, such as 2-fluoro-4-methylphenol.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(15)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDHZXVZTYJSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684122
Record name 3-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-70-4
Record name [1,1′-Biphenyl]-4-ol, 3-fluoro-2′,5′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261978-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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